
5-Aminonaphthalene-1,4-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Aminonaphthalene-1,4-diol is an organic compound with the molecular formula C10H9NO2 and a molecular weight of 175.18 g/mol It is a derivative of naphthalene, characterized by the presence of an amino group (-NH2) at the 5th position and hydroxyl groups (-OH) at the 1st and 4th positions on the naphthalene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Aminonaphthalene-1,4-diol can be achieved through multi-component reactions. One efficient method involves the condensation reaction of aromatic aldehydes, aromatic amines, and 2-hydroxynaphthalene-1,4-dione in the presence of nano copper (II) oxide as a catalyst under mild, ambient, and solvent-free conditions . This method is advantageous due to its simplicity, high yields, short reaction times, and environmentally benign nature.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar multi-component reactions. The use of nano copper (II) oxide as a catalyst is preferred due to its high catalytic activity and reusability . The process involves the careful control of reaction conditions to ensure high purity and yield of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
5-Aminonaphthalene-1,4-diol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthoquinone derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of various substituted naphthalene derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions include various naphthoquinone derivatives, amine derivatives, and substituted naphthalene compounds, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
5-Aminonaphthalene-1,4-diol has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 5-Aminonaphthalene-1,4-diol involves its interaction with molecular targets and pathways within biological systems. For instance, certain derivatives of this compound have been found to inhibit the activity of the nuclear receptor binding SET domain-protein 2 (NSD2) histone methyltransferase, which is involved in the methylation of histone H3 (H3K36me2). This inhibition can lead to the suppression of transcriptional activation of NSD2-targeted genes, resulting in anti-cancer effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Naphthalenediol: Similar to 5-Aminonaphthalene-1,4-diol but lacks the amino group.
5-Aminonaphthalene-1,4-dione: Contains a ketone group instead of hydroxyl groups.
4-Aminonaphthalene-1-ol: Has an amino group at the 4th position and a hydroxyl group at the 1st position.
Uniqueness
This compound is unique due to the presence of both amino and hydroxyl groups on the naphthalene ring, which imparts distinct chemical reactivity and biological activity. This combination of functional groups allows for diverse chemical modifications and applications in various fields .
Propriétés
Formule moléculaire |
C10H9NO2 |
|---|---|
Poids moléculaire |
175.18 g/mol |
Nom IUPAC |
5-aminonaphthalene-1,4-diol |
InChI |
InChI=1S/C10H9NO2/c11-7-3-1-2-6-8(12)4-5-9(13)10(6)7/h1-5,12-13H,11H2 |
Clé InChI |
LPEAZCOKPRIYTD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=CC(=C2C(=C1)N)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


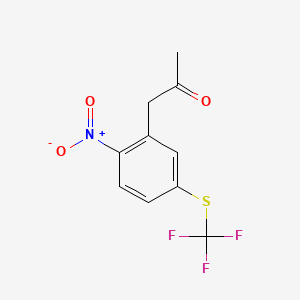

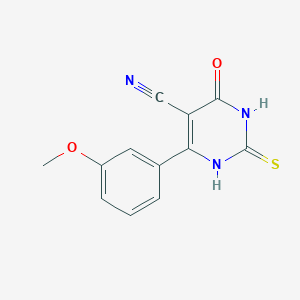
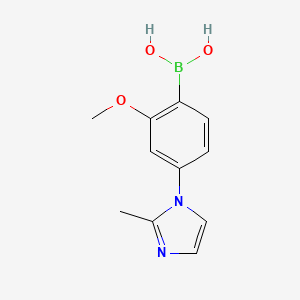
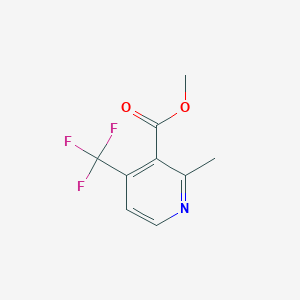

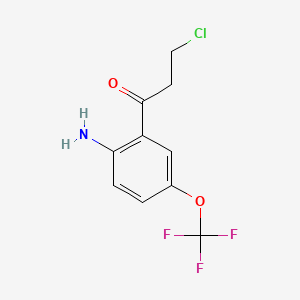


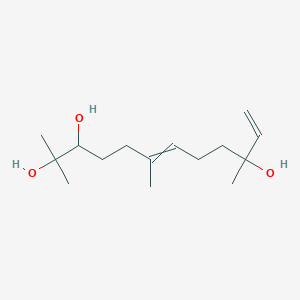
![N-Benzoyl-5'-O-[bis(4-methoxyphenyl)phenylmethyl]-2'-deoxy-2'-fluoroadenosine 3'-[2-cyanoethyl N,N-bis(1-methylethyl)phosphoramidite]](/img/structure/B14070956.png)
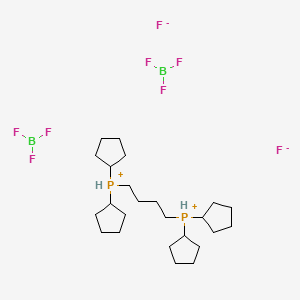
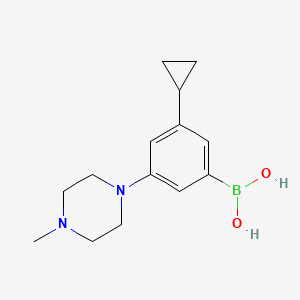
![4-[2-(4-Chlorophenyl)ethyl]benzonitrile](/img/structure/B14070970.png)
